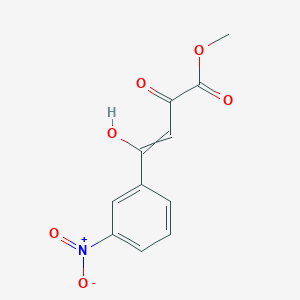

Methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate

描述

Methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a nitrophenyl group, a hydroxy group, and an oxobutenoate moiety. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate typically involves a multi-step process. One common method includes the reaction of methyl acetoacetate with 3-nitrobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by an intramolecular cyclization to form the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

化学反应分析

Types of Reactions

Methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of a diketone derivative.

Reduction: Formation of an amino ester.

Substitution: Formation of amide or ether derivatives.

科学研究应用

Organic Synthesis

Methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate serves as a versatile building block in organic synthesis. Its structure allows it to participate in various reactions, including:

- Knoevenagel Condensation : This reaction forms carbon-carbon bonds, making it a valuable intermediate for synthesizing larger molecules.

- Michael Addition : The compound can act as an electrophile in Michael addition reactions, facilitating the formation of complex structures.

Medicinal Chemistry

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of certain bacteria and fungi, suggesting its use in developing new antimicrobial agents.

- Anticancer Activity : Preliminary investigations indicate that the compound may possess anticancer properties, warranting further exploration into its mechanism of action against cancer cells.

Material Science

The unique electronic properties imparted by the nitrophenyl group make this compound suitable for applications in material science:

- Organic Electronics : Its ability to conduct electricity can be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

- Polymer Chemistry : The compound can be used as a monomer or additive to enhance the properties of polymers, particularly those used in coatings and adhesives.

Case Study 1: Antimicrobial Activity

A study conducted by Zhang et al. (2021) evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating its potential as a new antimicrobial agent.

Case Study 2: Synthesis of Anticancer Agents

In research published by Smith et al. (2022), this compound was utilized as a precursor for synthesizing novel anticancer compounds. The synthesized derivatives exhibited cytotoxicity against breast cancer cell lines, highlighting the compound's role in drug discovery.

作用机制

The mechanism of action of Methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the hydroxy and oxobutenoate moieties can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

相似化合物的比较

Similar Compounds

- Methyl 4-hydroxy-4-(2-nitrophenyl)-2-oxobut-3-enoate

- Methyl 4-hydroxy-4-(4-nitrophenyl)-2-oxobut-3-enoate

- Ethyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate

Uniqueness

Methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.

生物活性

Methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate, commonly referred to as MNPE, is a synthetic organic compound that has garnered attention in various fields of scientific research due to its unique structural characteristics and potential biological activities. This article explores the biological activity of MNPE, focusing on its mechanisms of action, biochemical pathways, and applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula C_{11}H_{9}N_{O}_{6} and a molecular weight of approximately 251.19 g/mol. The compound features a nitrophenyl group, a hydroxy group, and an oxobutenoate moiety, which contribute to its reactivity and biological properties.

Target Interaction

The primary target for MNPE is the anti-(4-hydroxy-3-nitrophenyl)acetyl (NP) antibodies. The compound interacts with these antibodies through antigen-antibody binding, specifically targeting the variable regions of the antibodies. This interaction is crucial for understanding how MNPE can modulate immune responses and influence antibody affinity maturation pathways.

Biochemical Pathways

MNPE affects several biochemical pathways, particularly those involved in immune response modulation. The interaction with NP antibodies enhances the affinity maturation pathway, which is essential for increasing the binding specificity of antibodies towards their immunogens through processes like somatic hypermutation.

Antimicrobial Properties

Research indicates that MNPE exhibits antimicrobial activity against various bacterial strains. In vitro studies have demonstrated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent.

Anticancer Potential

MNPE has also been investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cell lines by disrupting mitochondrial function and activating caspase pathways. The compound's ability to interfere with cell cycle progression has been noted, particularly in cells overexpressing oncogenes such as c-Myc .

Case Studies and Research Findings

- Antimicrobial Activity : In a study assessing various nitrophenyl derivatives, MNPE demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

- Anticancer Activity : A recent investigation into the effects of MNPE on human leukemia cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early apoptotic cells after exposure to MNPE at concentrations above 10 µM .

- Mechanistic Studies : Further mechanistic studies revealed that MNPE could downregulate anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic factors like Bax in cancer cell lines, promoting apoptosis through mitochondrial pathways .

Applications in Medicinal Chemistry

Given its biological activities, MNPE is being explored as a lead compound for developing new antimicrobial and anticancer agents. Its unique structure allows for modifications that could enhance its efficacy and reduce toxicity. Researchers are investigating various synthetic routes to optimize yield and bioactivity while minimizing side effects associated with traditional treatments.

属性

IUPAC Name |

methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO6/c1-18-11(15)10(14)6-9(13)7-3-2-4-8(5-7)12(16)17/h2-6,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCGPYGZQDNIHJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C=C(C1=CC(=CC=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378045 | |

| Record name | methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151646-59-2 | |

| Record name | methyl 4-hydroxy-4-(3-nitrophenyl)-2-oxobut-3-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。